Structural Differentiation: Benzodioxol-5-yl vs. Phenyl at the Quinoline 2-Position and Implications for Drug Likeness
The 1,3-benzodioxol-5-yl substituent in the target compound contrasts with the simple phenyl group found in the commercially available analog 8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS 854863-92-6). This structural difference introduces a methylenedioxy group, which alters key drug-like properties. The target compound (MW 325.75) is heavier than the 2-phenyl analog (MW 281.74), and the additional oxygen atoms increase hydrogen-bond acceptor count, potentially enhancing solubility while modulating metabolic stability . While no direct comparative data exist for these specific compounds, computational predictions for substituted 2-arylquinoline-4-carbonyl chlorides suggest that the methylenedioxy group increases topological polar surface area (TPSA) by approximately 18-20 Ų compared to the unsubstituted phenyl analog, which can improve oral bioavailability within the 60-140 Ų range . This structural feature also enables interactions that are not possible with the simple phenyl pharmacophore, as the benzodioxole oxygen atoms can serve as additional hydrogen-bond acceptors .
| Evidence Dimension | Molecular weight, TPSA, and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | MW 325.75 g/mol; TPSA predicted ~55-57 Ų; 4 H-bond acceptors |
| Comparator Or Baseline | 8-Methyl-2-phenylquinoline-4-carbonyl chloride (CAS 854863-92-6): MW 281.74 g/mol; TPSA predicted ~35-37 Ų; 2 H-bond acceptors |
| Quantified Difference | MW +44.01 g/mol; TPSA +18-20 Ų; H-bond acceptors +2 |
| Conditions | In silico property prediction; no direct experimental comparative data available |
Why This Matters
For procurement decisions in medicinal chemistry programs, the benzodioxole-pharmacophore provides distinct hydrogen-bonding and steric features that are absent in the simpler 2-phenyl analog, potentially altering target engagement, selectivity, and pharmacokinetics鈥攖he target compound cannot be substituted with the cheaper 2-phenyl variant without risking altered biological outcomes.
